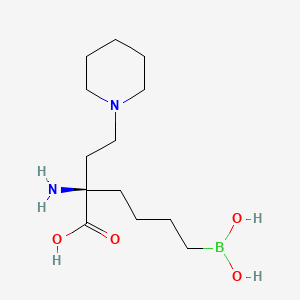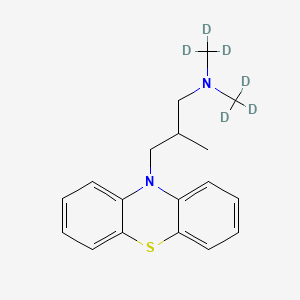
Vigabatrin Hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de vigabatrine est un composé pharmaceutique principalement utilisé comme anticonvulsivant. C'est un analogue de l'acide gamma-aminobutyrique (GABA), le principal neurotransmetteur inhibiteur du système nerveux central. Le chlorhydrate de vigabatrine est utilisé dans le traitement des crises partielles complexes réfractaires et des spasmes infantiles .
Mécanisme D'action
Target of Action
Vigabatrin primarily targets gamma-aminobutyric acid transaminase (GABA-T) . GABA-T is the enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .
Mode of Action
Vigabatrin works by irreversibly inhibiting GABA-T , thereby increasing the levels of circulating GABA . This increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .
Biochemical Pathways
The primary biochemical pathway affected by Vigabatrin is the GABAergic pathway . By inhibiting GABA-T, Vigabatrin prevents the breakdown of GABA, leading to an increase in GABA concentrations in the brain . This results in enhanced inhibitory effects on neuronal activity, thereby reducing the likelihood of seizure initiation .
Pharmacokinetics
Vigabatrin is rapidly absorbed after oral ingestion, with a bioavailability of 60–80% . The elimination half-life of Vigabatrin is 5–8 hours in young adults and 12–13 hours in the elderly . Despite its short half-life and relatively low concentration in cerebrospinal fluid, Vigabatrin can increase GABA concentration in the brain for more than a week after a single dose in humans .
Result of Action
The primary result of Vigabatrin’s action is a significant and persistent decrease in seizure activity . By increasing GABA concentrations in the brain, Vigabatrin enhances the inhibitory effects on neuronal activity, thereby reducing the likelihood of seizure initiation . It’s important to note that vigabatrin is generally used only in cases of treatment-resistant epilepsy due to the risk of permanent vision loss .
Action Environment
The efficacy and stability of Vigabatrin can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, renal function, and the presence of other medications . Furthermore, the risk of vision loss associated with Vigabatrin use necessitates careful monitoring of patients, particularly those with pre-existing ophthalmic conditions .
Analyse Biochimique
Biochemical Properties
Vigabatrin Hydrochloride interacts with the enzyme GABA transaminase, inhibiting it irreversibly . This results in an increase in GABA concentrations in the brain . The increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .
Cellular Effects
This compound influences cell function by increasing the levels of GABA, an inhibitory neurotransmitter . This increase in GABA can inhibit the propagation of abnormal hypersynchronous discharges, thereby reducing seizure activity .
Molecular Mechanism
The mechanism of action of this compound involves the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA . This inhibition results in increased levels of GABA in the brain .
Temporal Effects in Laboratory Settings
This compound has a profound effect of increasing GABA concentration in the brain for more than a week after a single dose in humans . This effect persists steadily over years of this compound administration .
Dosage Effects in Animal Models
In animal models, this compound has been shown to completely eliminate the psychophysical evidence of tinnitus at moderate dose levels . The effects of this compound can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of GABA. It inhibits the enzyme responsible for GABA metabolism, thereby increasing levels of circulating GABA .
Transport and Distribution
It is known that this compound increases brain GABA levels .
Subcellular Localization
It is known that this compound increases GABA levels in the brain, suggesting that it may be localized in areas where GABA is present .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de vigabatrine implique plusieurs étapes. Une méthode courante commence par la réduction de l'acide 4-amino-5-yne-hexanoïque en utilisant un catalyseur de Lindlar (5% Pd/CaCO3/PbO2) en présence de pyridine et d'une atmosphère d'hydrogène . Une autre méthode implique la réaction du 1,4-dichloro-2-butène avec le malonate de diéthyle en conditions basiques pour produire du 2-vinyl cyclopropane-1,1-diéthyl dicarboxylate, qui est ensuite réagi avec de l'ammoniac sous pression pour former de la 3-carboxamido-5-vinyl-2-pyrrolidone. Cet intermédiaire est ensuite hydrolysé en conditions acides pour former de l'acide 4-amino-5-hexénoïque .
Méthodes de production industrielle
La production industrielle du chlorhydrate de vigabatrine implique généralement l'hydrolyse du composé I en conditions alcalines, suivie d'étapes d'extraction et de purification pour obtenir une haute pureté . Le processus peut inclure l'utilisation de solvants organiques et des ajustements de pH pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de vigabatrine subit diverses réactions chimiques, notamment :
Oxydation : La vigabatrine peut être oxydée pour former différents dérivés.
Réduction : La réduction de l'acide 4-amino-5-yne-hexanoïque en acide 4-amino-5-hexénoïque est une étape clé de sa synthèse.
Substitution : Des réactions de substitution peuvent se produire au niveau du groupe amino ou du groupe vinyle.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le catalyseur de Lindlar et l'atmosphère d'hydrogène sont utilisés pour la réduction sélective.
Substitution : Différents nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent différents dérivés de la vigabatrine, qui peuvent être utilisés pour des applications pharmaceutiques supplémentaires.
Applications de la recherche scientifique
Le chlorhydrate de vigabatrine a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les analogues du GABA et leurs interactions.
Biologie : Investigé pour ses effets sur les niveaux de neurotransmetteurs et l'activité neuronale.
Médecine : Principalement utilisé dans le traitement de l'épilepsie et des spasmes infantiles
Industrie : Utilisé dans le développement de nouveaux médicaments anticonvulsivants et comme composé de référence dans la recherche pharmaceutique.
Mécanisme d'action
Le chlorhydrate de vigabatrine exerce ses effets en inhibant de manière irréversible l'enzyme GABA transaminase (GABA-T), qui est responsable du catabolisme du GABA . Cette inhibition conduit à une augmentation des niveaux de GABA dans le cerveau, améliorant ses effets inhibiteurs sur l'activité neuronale et réduisant l'apparition des crises . L'augmentation du GABA agit comme un frein sur les processus excitateurs qui peuvent déclencher l'activité convulsive .
Applications De Recherche Scientifique
Vigabatrin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying GABA analogs and their interactions.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Primarily used in the treatment of epilepsy and infantile spasms
Industry: Used in the development of new anticonvulsant drugs and as a reference compound in pharmaceutical research.
Comparaison Avec Des Composés Similaires
Composés similaires
Gabapentine : Un autre analogue du GABA utilisé comme anticonvulsivant et pour la douleur neuropathique.
Tiagabine : Inhibe la recapture du GABA, augmentant les niveaux de GABA dans la fente synaptique.
Lévétiracétam : Un anticonvulsivant avec un mécanisme d'action différent, se liant à la protéine 2A des vésicules synaptiques.
Unicité du chlorhydrate de vigabatrine
Le chlorhydrate de vigabatrine est unique en son inhibition irréversible de la GABA-T, conduisant à une augmentation soutenue des niveaux de GABA . Ce mécanisme le distingue des autres anticonvulsivants qui améliorent l'activité GABAergique par différentes voies ou ciblent d'autres aspects de l'excitabilité neuronale .
Propriétés
IUPAC Name |
4-aminohex-5-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNKOYLPAMUOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


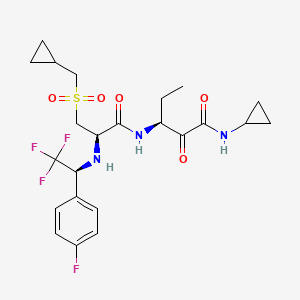

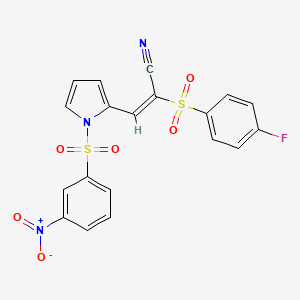


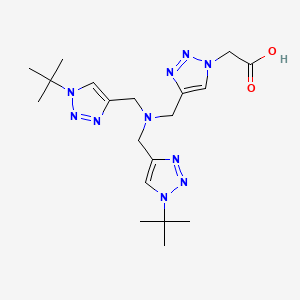

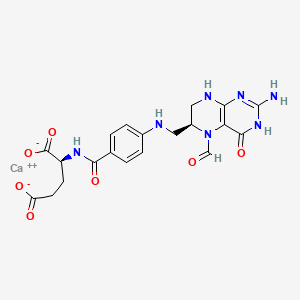
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)

